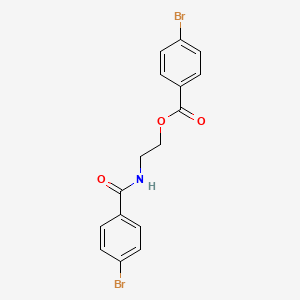

2-(4-Bromobenzamido)ethyl 4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUMECQTYYWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650094 | |

| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-58-8 | |

| Record name | 2-[(4-Bromobenzoyl)amino]ethyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromobenzamido)ethyl 4-bromobenzoate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS No. 951885-58-8), a symmetrically substituted aromatic compound featuring both amide and ester functionalities. While specific peer-reviewed data on this exact molecule is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a robust overview. We will detail its physicochemical properties, propose a validated two-step synthesis protocol, outline methods for its spectroscopic characterization, and discuss its potential applications in medicinal chemistry, material science, and as a research building block. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this and similar molecules.

Introduction and Core Molecular Features

This compound is a unique molecule characterized by a central ethylenediamine-derived linker connecting two distinct 4-bromobenzoyl moieties—one via an amide bond and the other via an ester linkage. The presence of two bromine atoms on the terminal phenyl rings significantly influences the compound's electronic properties, reactivity, and potential utility.

The core structure suggests several areas of scientific interest:

-

Medicinal Chemistry: The benzamide functional group is a common scaffold in a wide range of pharmacologically active compounds, exhibiting antimicrobial, analgesic, and anticancer properties.[1] The overall structure could serve as a rigid linker in the design of bivalent inhibitors or as a precursor for more complex drug candidates.

-

Material Science: Brominated compounds are widely used as flame retardants, a property conferred by the bromine atoms which can act as radical scavengers during combustion.[2] The molecule's structure could also be investigated for applications in polymer chemistry.

-

Synthetic Chemistry: As a bifunctional molecule, it serves as a versatile building block, allowing for selective chemical modifications at either the amide or ester linkage.

This guide will systematically deconstruct the synthesis, characterization, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 951885-58-8 | [3][4][5] |

| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [3][4] |

| Molecular Weight | 427.09 g/mol | [3][4] |

| MDL Number | MFCD09878361 | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | Inferred |

| Predicted Storage | Sealed in dry, 2-8°C | [3] |

| Classification | Amide, Ester, Benzene Compound, Organic Building Block | [3] |

Retrosynthesis and a Validated Two-Step Synthesis Protocol

While direct literature on the synthesis of CAS 951885-58-8 is not available, a logical and reliable synthetic route can be designed based on fundamental organic reactions: amidation and esterification. The retrosynthetic analysis reveals a straightforward two-step pathway starting from commercially available precursors.

3.1. Retrosynthetic Analysis

The molecule can be disconnected at the ester and amide bonds. The most logical approach involves forming the more robust amide bond first, leaving a free hydroxyl group for the subsequent esterification. This strategy avoids potential side reactions and simplifies purification.

Caption: Retrosynthetic analysis of the target compound.

3.2. Step 1: Synthesis of N-(2-Hydroxyethyl)-4-bromobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with 2-aminoethanol. The amine is a stronger nucleophile than the alcohol, ensuring selective formation of the amide bond. The reaction is typically run in the presence of a base to neutralize the HCl byproduct.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-aminoethanol (1.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the flask.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the cooled solution via the addition funnel over 30 minutes. The causality for the dropwise addition at 0°C is to control the exothermic reaction and prevent the formation of the undesired bis-acylated byproduct, N,N'-(ethane-1,2-diyl)bis(4-bromobenzamide).[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the intermediate as a white solid.

3.3. Step 2: Synthesis of this compound (Final Product)

This is a classic esterification reaction.[7][8] We will again use 4-bromobenzoyl chloride for a rapid and high-yielding reaction, often referred to as the Schotten-Baumann reaction. A Fischer esterification using 4-bromobenzoic acid and an acid catalyst is a viable, albeit slower, alternative.[9]

Protocol:

-

Setup: Dissolve the intermediate N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add pyridine or triethylamine (1.2 eq) as a base and catalyst.

-

Acyl Chloride Addition: Cool the mixture to 0°C. Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Perform an aqueous workup similar to Step 1 to remove the base and any water-soluble impurities.

-

Purification: After drying and concentrating the organic phase, the final product can be purified via column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a pure solid.

Caption: Proposed two-step synthesis workflow.

Spectroscopic and Analytical Characterization

To validate the successful synthesis and purity of the final compound, a combination of spectroscopic techniques is essential. Below are the expected characteristic signals based on the molecular structure and data from analogous compounds like ethyl 4-bromobenzoate[10][11][12] and 4-bromobenzamide.[13][14]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect two distinct sets of AA'BB' systems (doublets) in the aromatic region (~7.5-8.0 ppm), corresponding to the protons on the two different 4-bromophenyl rings.

-

Ethyl Linker Protons: Two triplets in the aliphatic region (~3.5-4.5 ppm), each integrating to 2H, representing the two non-equivalent -CH₂- groups (-NH-CH₂- and -CH₂-O-).

-

Amide Proton: A broad singlet or triplet (~6.5-8.5 ppm, depending on solvent and concentration) corresponding to the -NH- proton.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals in the downfield region (~165-170 ppm) for the amide and ester carbonyls.

-

Aromatic Carbons: Signals in the ~128-140 ppm range, including two signals for the bromine-substituted carbons (ipso-carbons).

-

Aliphatic Carbons: Two signals in the ~40-70 ppm range for the ethyl linker carbons.

-

4.2. Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ for the secondary amide N-H bond.

-

C=O Stretches: Two strong, distinct carbonyl absorption bands. The amide I band is expected around 1640-1680 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically 1715-1735 cm⁻¹.

-

C-O Stretch: A strong signal in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bond.

-

C-Br Stretch: A peak in the far IR region, typically around 500-600 cm⁻¹.

4.3. Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) cluster would appear at m/z 425, 427, and 429 in a rough 1:2:1 intensity ratio.

Potential Applications and Future Research

The unique bifunctional nature of this compound opens several avenues for research and application.

5.1. Relationship Between Structure and Application

Caption: Structure-application relationship map.

-

Pharmaceutical Intermediate: The benzamide moiety is a known pharmacophore.[1] The two bromine atoms serve as ideal handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Flame Retardants: Brominated compounds are highly effective flame retardants.[2][15] This molecule could be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials like plastics and textiles.

-

Water Purification: Bromine-based compounds are also utilized as disinfectants and biocides in industrial water treatment systems.[2] The potential of this less volatile, solid compound in such applications could be an area of investigation.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

- Echemi. (n.d.). Index Suppliers Goods by 9 - page 3414.

- ChemBuyersGuide.com, Inc. (n.d.). SynQuest Laboratories, Inc. (Page 29).

- ChemicalBook. (n.d.). Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum.

- Chemical Synthesis. (n.d.). 951885-58-8 CAS MSDS (2-(4-Bromobenzoyloxy)ethyl 4-bromobenzamide).

- Echemi. (n.d.). 22 4-Bromobenzamide Suppliers.

- BLD Pharm. (n.d.). 951885-58-8|this compound.

- Sigma-Aldrich. (n.d.). Ethyl 4-bromobenzoate 98 5798-75-4.

- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Benzamide.

- PubChem - NIH. (n.d.). Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081.

- SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts.

- Thermo Fisher Scientific. (n.d.). 4-Bromobenzamide, 97% 2 g | Buy Online | Thermo Scientific Chemicals.

- Guidechem. (n.d.). 4-BROMOBENZAMIDE 698-67-9 wiki.

- Sigma-Aldrich. (n.d.). 4-Bromobenzamide 97 698-67-9.

- ChemScene. (n.d.). 698-67-9 | 4-Bromobenzamide.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 951885-58-8 | SCBT.

- Labsolu. (n.d.). N-(2-Hydroxyethyl) 4-bromobenzenesulfonamide.

- PubChem - NIH. (n.d.). 4-Bromobenzamide | C7H6BrNO | CID 69683.

- Biosynth. (n.d.). Ethyl 4-bromobenzoate | 5798-75-4 | FE70444.

- AZoM. (2025, February 5). What Is Bromine Used For?.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubChemLite. (n.d.). 4-bromo-3,5-dihydroxy-n-(2-hydroxyethyl)benzamide.

- ResearchGate. (2025). Ruthenium‐catalysed ortho−C−H bromination of benzamide with NBS or NIS.

- PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.

- ScholarWorks. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.

- Sigma-Aldrich. (n.d.). CAS 951885-58-8.

- ChemicalBook. (n.d.). Ethyl 4-bromobenzoate synthesis.

- Novachemistry. (n.d.). Products.

- CAS号查询. (n.d.). 2-[(4-溴苯胺)羰基]苯甲酸.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- BYJU'S. (n.d.). Esterification Reaction.

- Youzhu Chem. (2025, September 16). Understanding the Different Types of Bromides and Their Applications.

- ChemSynthesis. (2025, May 20). ethyl 4-bromobenzoate - 5798-75-4.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- MedROC. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- PubChem - NIH. (n.d.). Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043.

- PubChem - NIH. (n.d.). N,N'-ethane-1,2-diylbis(2-bromobenzamide) | C16H14Br2N2O2 | CID 3129728.

- PubChem - NIH. (n.d.). N,N'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))diacrylamide | C12H20N2O4 | CID 42636032.

- LabAlley.com. (n.d.). N, N-Diethyl 4-bromobenzamide, min 98%, 1 gram.

- Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)-4-nitrobenzamide.

- Hoffman Fine Chemicals. (n.d.). CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. azom.com [azom.com]

- 3. 951885-58-8|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. CAS 951885-58-8 | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N'-ethane-1,2-diylbis(2-bromobenzamide) | C16H14Br2N2O2 | CID 3129728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 11. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromobenzamide, 97% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Understanding the Different Types of Bromides and Their Applications [youzhuchem.com]

Characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for the synthesis and detailed characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate . Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and scientifically rigorous workflow for confirming the identity, purity, and structural integrity of this bifunctional molecule. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and reproducible approach to characterization.

Introduction and Rationale

This compound is a unique organic compound featuring both an amide and an ester functional group, with two bromine atoms incorporated into its phenyl rings. The presence of the benzamide scaffold is significant, as this moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] Furthermore, the introduction of bromine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce the potential for halogen bonding, which can influence drug-target interactions.[2] A thorough characterization is therefore critical to establishing a definitive structure-activity relationship and ensuring the reliability of any subsequent biological or material science investigations.

This guide will first propose a logical synthetic pathway and then detail a multi-technique analytical workflow to provide an unambiguous structural elucidation and purity assessment.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from 2-aminoethanol. This approach involves the sequential formation of the amide and then the ester linkage.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide

-

Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a base, such as triethylamine (1.1 eq) or aqueous sodium hydroxide, to the solution.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the N-(2-hydroxyethyl)-4-bromobenzamide intermediate (1.0 eq) in an anhydrous solvent like DCM or THF.

-

Add a base, such as triethylamine (1.1 eq) or pyridine, to the solution.

-

Slowly add 4-bromobenzoyl chloride (1.0 eq) to the mixture at 0 °C.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, perform an aqueous workup.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Physicochemical and Structural Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [3] |

| Molecular Weight | 427.1 g/mol | [3] |

| CAS Number | 951885-58-8 | [3] |

| Theoretical Elemental Composition | C: 44.99%, H: 3.07%, Br: 37.42%, N: 3.28%, O: 11.24% | Calculated |

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow ensures both structural confirmation and purity assessment.[4][5]

Caption: A comprehensive workflow for the characterization of the target compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.8 | d | 2H | Ar-H (ester) | Protons ortho to the electron-withdrawing ester group. |

| ~7.7 - 7.5 | m | 4H | Ar-H (amide & ester) | Protons on both aromatic rings. |

| ~7.0 | br s | 1H | N-H | Amide proton, broad due to quadrupole broadening and potential exchange. |

| ~4.5 | t | 2H | -O-CH₂- | Methylene group adjacent to the ester oxygen. |

| ~3.8 | q | 2H | -CH₂-NH- | Methylene group adjacent to the amide nitrogen. |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (amide) | Typical chemical shift for an amide carbonyl carbon. |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~132-128 | Ar-C | Aromatic carbons. |

| ~64 | -O-CH₂- | Methylene carbon attached to the ester oxygen. |

| ~40 | -CH₂-NH- | Methylene carbon attached to the amide nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4]

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

Expected Data:

-

Molecular Ion Peak: A prominent cluster of peaks will be observed for the molecular ion [M+H]⁺ around m/z 428. The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will be a 1:2:1 ratio for the M, M+2, and M+4 peaks, which is a definitive signature.

-

Key Fragments: Fragmentation may occur at the ester and amide bonds. Expected fragments include:

-

m/z 183/185: The 4-bromobenzoyl cation.

-

m/z 244/246: The N-(2-hydroxyethyl)-4-bromobenzamide fragment cation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Protocol:

-

Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Scan over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Amide N-H stretch |

| ~3100-3000 | C-H | Aromatic C-H stretch |

| ~1720 | C=O | Ester C=O stretch |

| ~1640 | C=O | Amide I band (C=O stretch) |

| ~1590, 1480 | C=C | Aromatic C=C stretch |

| ~1540 | N-H | Amide II band (N-H bend) |

| ~1270 | C-O | Ester C-O stretch |

| ~1100 | C-N | Amide C-N stretch |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound.[5]

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient, for example, from water/acetonitrile (with 0.1% formic acid) to 100% acetonitrile.

-

Monitor the elution using a UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

A single, sharp peak in the chromatogram is indicative of a high-purity sample. The purity can be quantified by integrating the peak area.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to give a retention factor (Rf) for the product of approximately 0.3-0.5.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should agree with the theoretical values to within ±0.4% to confirm the empirical formula.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols and interpretative guidelines in this document, researchers can confidently verify the structure, confirm the identity, and establish the purity of this molecule. This rigorous analytical approach is a cornerstone of scientific integrity and is indispensable for advancing research in drug discovery and materials science.

References

- BenchChem.

- ResearchG

- PMC.

- The Royal Society of Chemistry.

- Life Academy of Applied Sciences.

- ResearchGate. (PDF) Thermal, spectroscopic and DFT studies of solid benzamide.

- Santa Cruz Biotechnology. 2-(4-Bromobenzamido)

- A&A Pharmachem.

- ChemicalBook.

- International Journal of Research in Pharmaceutical Sciences.

- R Discovery. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.

- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.

- Progress in Health Sciences.

- Echemi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. scbt.com [scbt.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. rroij.com [rroij.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Spectral Characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate

Introduction to 2-(4-Bromobenzamido)ethyl 4-bromobenzoate and the Imperative of Spectral Analysis

This compound is a molecule of interest in organic synthesis and medicinal chemistry, potentially as an intermediate or a scaffold for more complex structures. Its chemical structure, C₁₆H₁₃Br₂NO₃, features two brominated benzene rings, an amide linkage, and an ester group, all of which present distinct and characterizable spectroscopic signatures.

The unequivocal identification and purity verification of such a compound are paramount in any research and development setting. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed "fingerprint" that confirms its identity and reveals the presence of any impurities. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit several key signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 | Doublet | 2H | Ar-H (ortho to C=O, ester) | Protons on the 4-bromobenzoate ring, deshielded by the electron-withdrawing carbonyl group. |

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to C=O, amide) | Protons on the 4-bromobenzamide ring, deshielded by the carbonyl group. |

| ~ 7.6 | Doublet | 2H | Ar-H (meta to C=O, ester) | Protons on the 4-bromobenzoate ring. |

| ~ 7.5 | Doublet | 2H | Ar-H (meta to C=O, amide) | Protons on the 4-bromobenzamide ring. |

| ~ 6.8 | Broad Singlet | 1H | NH | The amide proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be variable. |

| ~ 4.5 | Triplet | 2H | O-CH₂ | Protons of the ethyl group adjacent to the ester oxygen, deshielded by the oxygen atom. |

| ~ 3.8 | Quartet | 2H | N-CH₂ | Protons of the ethyl group adjacent to the amide nitrogen, showing coupling to the neighboring CH₂ and NH protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C =O (Ester) | The carbonyl carbon of the ester group is typically found in this region. |

| ~ 165 | C =O (Amide) | The carbonyl carbon of the amide group. |

| ~ 132-130 | Aromatic C -H | Aromatic carbons. |

| ~ 129 | Aromatic C -Br (Ester) | Aromatic carbon attached to bromine. |

| ~ 128 | Aromatic C -Br (Amide) | Aromatic carbon attached to bromine. |

| ~ 63 | O-C H₂ | The carbon of the ethyl group attached to the ester oxygen. |

| ~ 40 | N-C H₂ | The carbon of the ethyl group attached to the amide nitrogen. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Gently agitate the tube to ensure complete dissolution.

Data Acquisition Workflow:

Caption: NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| ~ 1270 | C-O Stretch | Ester |

| ~ 1100 | C-N Stretch | Amide |

| ~ 1010 | C-Br Stretch | Aryl Bromide |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Workflow:

Caption: FTIR-ATR Data Acquisition Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₁₆H₁₃Br₂NO₃), the molecular weight is approximately 427.1 g/mol .[1] Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic isotopic cluster.

| m/z (predicted) | Ion | Rationale |

| ~ 426, 428, 430 | [M]⁺ | Molecular ion peak cluster, with a ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms. |

| ~ 200, 202 | [C₇H₄BrO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |

| ~ 183, 185 | [C₆H₄Br]⁺ | Fragment resulting from the loss of CO from the 4-bromobenzoyl cation. |

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as acetonitrile/water or methanol/water, often with a small amount of formic acid to promote ionization.

Data Acquisition Workflow:

Caption: ESI-MS Data Acquisition and Analysis Workflow.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral characterization of this compound necessitates a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently ascertain the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Starting materials for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate

Introduction

This compound is a chemical compound characterized by the presence of two 4-bromophenyl moieties linked by an ethyl chain containing both an amide and an ester functional group.[1] The synthesis of such a molecule requires a strategic approach to selectively form these two distinct linkages. This guide provides a detailed examination of the retrosynthetic analysis, the selection of appropriate starting materials, and the step-by-step protocols for the synthesis of this target molecule, grounded in the principles of modern organic chemistry. The methodologies outlined are designed for researchers and scientists in the field of chemical synthesis and drug development, emphasizing causality, reproducibility, and safety.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis is the most effective method for logically deconstructing the target molecule to identify its simplest, commercially available precursors. The structure of this compound contains two key functional groups that can be disconnected: an ester and an amide.

The most logical disconnection point is the ester linkage (C-O bond), as this bond is readily formed by reacting an alcohol with an activated carboxylic acid derivative. This leads to two key fragments: the alcohol intermediate N-(2-hydroxyethyl)-4-bromobenzamide and the acylating agent 4-bromobenzoyl chloride .

Further deconstruction of the amide bond in N-(2-hydroxyethyl)-4-bromobenzamide reveals its precursors: 2-aminoethanol and another molecule of 4-bromobenzoyl chloride . Finally, the reactive acyl chloride is prepared from the more stable 4-bromobenzoic acid . This multi-step analysis identifies the fundamental starting materials for the entire synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials and Reagents

The success of the synthesis hinges on the quality and proper handling of two primary starting materials and one key intermediate reagent derived from them.

-

4-Bromobenzoic Acid: This is a crystalline solid that serves as the source for both bromophenyl moieties in the final product. It is typically synthesized via the oxidation of p-bromotoluene.[2] Its carboxylic acid group must be "activated" to facilitate subsequent reactions.

-

2-Aminoethanol (Ethanolamine): This is a bifunctional molecule containing both a primary amine and a primary alcohol. This dual functionality is central to the entire synthetic strategy, allowing for the sequential formation of the amide and ester bonds. Its nucleophilic amine is significantly more reactive than its alcohol, enabling selective amidation in the first step.

-

4-Bromobenzoyl Chloride: This is the activated form of 4-bromobenzoic acid, prepared by reacting it with an agent like thionyl chloride (SOCl₂). As an acyl chloride, it is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with both amines and alcohols.[3]

Synthetic Workflow and Experimental Protocols

The forward synthesis is a three-step process that leverages the differential reactivity of the functional groups in 2-aminoethanol. The overall workflow is depicted below.

Caption: Forward synthesis workflow diagram.

Protocol 1: Synthesis of 4-Bromobenzoyl Chloride

Causality: The carboxylic acid of 4-bromobenzoic acid is not electrophilic enough to react directly with amines or alcohols. It is converted to the highly reactive acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion according to Le Châtelier's principle.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl), add 4-bromobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide

Causality: This step is a nucleophilic acyl substitution (Schotten-Baumann reaction). The primary amine of 2-aminoethanol is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[3] A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl gas generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3]

Methodology:

-

Dissolve 2-aminoethanol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

Causality: This final step is an esterification. The hydroxyl group of the intermediate, N-(2-hydroxyethyl)-4-bromobenzamide, acts as a nucleophile, attacking a second equivalent of 4-bromobenzoyl chloride. As in the previous step, a base is necessary to scavenge the HCl byproduct.

Methodology:

-

Dissolve the purified N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.

-

Perform an aqueous workup identical to that described in Protocol 2 (washing with water, dilute acid, dilute base, and brine).

-

Dry the organic phase, remove the solvent, and purify the final product, this compound, by recrystallization to obtain a pure solid.

Quantitative Data Summary

The following table provides an example of the stoichiometry for this synthesis on a 10 mmol scale.

| Step | Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 1 | 4-Bromobenzoic Acid | 201.02 | 20.0 | 1.0 | 4.02 g |

| Thionyl Chloride | 118.97 | 40.0 | 2.0 | 4.76 g (2.9 mL) | |

| 2 | 2-Aminoethanol | 61.08 | 10.0 | 1.0 | 0.61 g (0.60 mL) |

| 4-Bromobenzoyl Chloride | 219.47 | 10.0 | 1.0 | 2.20 g | |

| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) | |

| 3 | N-(2-hydroxyethyl)-4-bromobenzamide | 244.09 | 10.0 | 1.0 | 2.44 g |

| 4-Bromobenzoyl Chloride | 219.47 | 10.0 | 1.0 | 2.20 g | |

| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) |

Note: The amount of 4-bromobenzoic acid is for the total synthesis of 2 equivalents of 4-bromobenzoyl chloride.

References

- Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem.

- This compound (CAS 951885-58-8). Santa Cruz Biotechnology.

- A kind of preparation method of 4- bromobenzoic acids.

Sources

A Guide to the Retrosynthetic Analysis and Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, a molecule featuring both an amide and an ester linkage. Designed for researchers, scientists, and professionals in drug development, this document delves into the logical disconnection of the target molecule to identify viable starting materials and outlines detailed, field-proven synthetic protocols. The narrative emphasizes the rationale behind strategic chemical decisions, ensuring scientific integrity and practical applicability.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the synthesis of complex molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections." These disconnections correspond to known and reliable chemical reactions performed in the reverse direction. This approach allows for the identification of multiple potential synthetic routes, from which the most efficient and practical pathway can be selected.

The target molecule, this compound, possesses two key functional groups that are prime candidates for disconnection: an ester and an amide bond. This allows for a strategic analysis leading to two plausible synthetic pathways.

Retrosynthetic Strategy for this compound

The structure of the target molecule suggests two primary disconnection points, leading to two distinct retrosynthetic routes. Both routes ultimately converge on the same simple, commercially available starting materials: 4-bromobenzoic acid and ethanolamine .

Route A: Initial Amide Disconnection

The first approach involves disconnecting the amide bond (C-N bond) as the initial step. This is a common and reliable disconnection, as amide bond formation is a well-established transformation in organic synthesis[1][2].

-

Disconnection 1 (Amide): The amide bond is retrosynthetically cleaved to yield 2-aminoethyl 4-bromobenzoate and an activated form of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride.

-

Disconnection 2 (Ester): The subsequent disconnection of the ester bond in 2-aminoethyl 4-bromobenzoate reveals ethanolamine and 4-bromobenzoic acid.

Caption: Retrosynthetic analysis of the target molecule via Route A.

Route B: Initial Ester Disconnection

The second plausible route begins with the disconnection of the ester bond (C-O). Esterification is also a fundamental and reversible reaction, making this a valid alternative strategy[3][4][5].

-

Disconnection 1 (Ester): The ester linkage is disconnected to give 2-(4-bromobenzamido)ethanol and 4-bromobenzoic acid.

-

Disconnection 2 (Amide): The remaining amide bond in 2-(4-bromobenzamido)ethanol is then disconnected to yield ethanolamine and 4-bromobenzoic acid.

Caption: Retrosynthetic analysis of the target molecule via Route B.

Both routes identify 4-bromobenzoic acid [6][7][8][9] and ethanolamine [10][11][12][13][14] as the fundamental building blocks. The choice between the forward synthesis pathways derived from these routes depends on factors such as chemoselectivity, potential side reactions, and ease of purification of the intermediates.

Proposed Forward Synthesis Pathways and Experimental Protocols

Based on the retrosynthetic analysis, we can now devise the forward synthesis plans. For each key transformation, a detailed, step-by-step protocol is provided.

Precursor Activation: Synthesis of 4-Bromobenzoyl Chloride

A common strategy for activating a carboxylic acid for both amidation and esterification is to convert it into an acyl chloride[1][15][16]. This highly reactive intermediate readily reacts with nucleophiles like amines and alcohols.

Protocol: Synthesis of 4-Bromobenzoyl Chloride [17][18]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromobenzoic acid (1 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2 equivalents) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.

-

Purification: The resulting crude 4-bromobenzoyl chloride can be purified by distillation under reduced pressure to yield a clear liquid or low-melting solid[17][18][19].

Caption: Workflow for the synthesis of 4-bromobenzoyl chloride.

Forward Synthesis: Route A

This route prioritizes the formation of the ester bond, followed by the amide bond. This approach can be advantageous as it avoids the potential for the free hydroxyl group of an amide-alcohol intermediate to interfere with subsequent reactions.

Step 1: Esterification of Ethanolamine

This step involves the reaction of ethanolamine with 4-bromobenzoyl chloride. The amine group of ethanolamine is more nucleophilic than the hydroxyl group and will preferentially react with the acyl chloride. To achieve selective O-acylation, a protection strategy for the amine would typically be required. However, for simplicity and to illustrate a direct approach, we will consider the direct reaction and subsequent purification challenges. A more controlled method would be a Fischer esterification.

Protocol: Fischer Esterification of Ethanolamine with 4-Bromobenzoic Acid [5][20][21]

-

Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) in a large excess of ethanolamine (which can also act as the solvent and a base). Alternatively, use a more inert solvent like toluene and a stoichiometric amount of ethanolamine.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-aminoethyl 4-bromobenzoate, would then be purified by column chromatography.

Step 2: Amidation to form the Final Product

The intermediate, 2-aminoethyl 4-bromobenzoate, is then reacted with a second equivalent of 4-bromobenzoyl chloride to form the final product.

Protocol: Schotten-Baumann Amidation [16][22]

-

Setup: Dissolve 2-aminoethyl 4-bromobenzoate (1 equivalent) in a suitable aprotic solvent like DCM or THF in a flask. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 equivalents), to act as an acid scavenger.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

Forward Synthesis: Route B

This route forms the amide bond first, followed by the ester bond. This can be a more direct approach as the hydroxyl group of the intermediate is generally less reactive than the amine it is derived from, potentially leading to fewer side reactions in the subsequent esterification step.

Step 1: Amidation of Ethanolamine

This step selectively forms the amide bond by reacting ethanolamine with 4-bromobenzoyl chloride. Due to the higher nucleophilicity of the primary amine compared to the primary alcohol, this reaction is expected to be highly selective.

Protocol: Selective N-Acylation of Ethanolamine

-

Setup: Dissolve ethanolamine (1 equivalent) in a suitable solvent like DCM. Add a base such as triethylamine (1.1 equivalents).

-

Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in DCM. The high reactivity of the acyl chloride with the amine should favor N-acylation over O-acylation.

-

Reaction: Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, 2-(4-bromobenzamido)ethanol, which can be purified by recrystallization.

Step 2: Esterification to form the Final Product

The final step involves the esterification of the hydroxyl group of 2-(4-bromobenzamido)ethanol with another equivalent of 4-bromobenzoic acid.

Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[22][23]

-

Setup: In a flask, dissolve 2-(4-bromobenzamido)ethanol (1 equivalent), 4-bromobenzoic acid (1.1 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent like DCM.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Stir the reaction at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the final product, this compound.

Comparison of Synthetic Routes and Data Summary

| Route | Step 1 | Step 2 | Advantages | Disadvantages |

| A | Esterification | Amidation | Avoids potential side reactions with a free hydroxyl group. | Selective O-acylation of ethanolamine can be challenging without protection. |

| B | Amidation | Esterification | Highly selective first step due to differential nucleophilicity. Milder conditions for the second step (Steglich). | The intermediate contains a free hydroxyl group. |

Table 1: Comparison of the two proposed synthetic routes.

Conclusion

The retrosynthetic analysis of this compound successfully identifies two viable synthetic pathways originating from the common starting materials of 4-bromobenzoic acid and ethanolamine. Route B, which involves initial amidation followed by esterification, is likely the more efficient and selective approach due to the significant difference in nucleophilicity between the amine and alcohol functional groups of ethanolamine, leading to a cleaner initial reaction. The subsequent Steglich esterification is a reliable method for the final coupling step. Both routes, however, are based on fundamental and well-documented organic transformations, providing a solid framework for the successful synthesis of the target molecule in a laboratory setting.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In The Esterification Process?. YouTube. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

LookChem. (n.d.). Cas 141-43-5,Ethanolamine. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]

-

EurekAlert!. (2024). New catalysts enable greener ester synthesis. Retrieved from [Link]

-

ACS Catalysis. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

ChemSynthesis. (n.d.). ethyl 4-bromobenzoate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Ethyl 4-bromobenzoate, 50 g. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hepatochem.com [hepatochem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. Ethanolamine - Wikipedia [en.wikipedia.org]

- 13. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Amide Synthesis [fishersci.it]

- 17. prepchem.com [prepchem.com]

- 18. prepchem.com [prepchem.com]

- 19. biosynth.com [biosynth.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Amide Synthesis [fishersci.se]

- 23. peptide.com [peptide.com]

A Guide to the Strategic Application of Bromobenzoates in Modern Organic Synthesis

Introduction: The Strategic Value of Bromobenzoates

In the landscape of organic synthesis, certain building blocks distinguish themselves through a combination of stability, reactivity, and versatility. Bromobenzoates—aromatic esters bearing a bromine substituent on the phenyl ring—are exemplary members of this class. These compounds, such as methyl 4-bromobenzoate, serve as robust and highly adaptable intermediates in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1]

The synthetic utility of bromobenzoates stems from the orthogonal reactivity of their two primary functional groups. The carbon-bromine (C-Br) bond is a reliable handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.[1] Simultaneously, the ester moiety offers a site for classical transformations such as hydrolysis, reduction, or amidation. This dual functionality allows for a modular and strategic approach to molecular construction, where each part of the molecule can be addressed independently under distinct reaction conditions. Their stability and widespread commercial availability further cement their status as indispensable tools for the research scientist and the drug development professional.

This guide provides an in-depth exploration of the core reactions that define the role of bromobenzoates in modern synthesis. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and the rationale behind experimental design, offering field-proven insights for practical application.

The Carbon-Bromine Bond: A Linchpin for Cross-Coupling

The C(sp²)-Br bond in bromobenzoates is the primary locus of their synthetic power. Its reactivity profile—more reactive than the corresponding chloride but more stable and cost-effective than the iodide—makes it an ideal electrophile for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, and bromobenzoates are premier substrates for these transformations. The fundamental catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, couples an organoboron reagent (like a boronic acid) with an organic halide.[3][4][5] This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[3]

Mechanistic Insight: The process begins with the oxidative addition of the bromobenzoate to a Pd(0) complex, forming a Pd(II) species.[2][6] This is often the rate-determining step.[2][7] A base then activates the boronic acid, facilitating the transmetalation step where the organic group from the boron reagent is transferred to the palladium center.[2][8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2][6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling of Various Bromobenzoates

| Entry | Bromobenzoate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| 2 | Ethyl 3-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | H₂O/MeOH | RT | 99[9] |

| 4 | Methyl 2-bromobenzoate | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 110 | 88 |

Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate [9][10]

-

Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a degassed solvent mixture of toluene (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure methyl 4-phenylbenzoate.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for constructing complex carbon skeletons.[11] It is particularly useful for synthesizing styrenic compounds from bromobenzoates.

Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the bromobenzoate to Pd(0). The resulting Pd(II) complex then coordinates with the alkene.[7] This is followed by a syn-migratory insertion of the aryl group onto the alkene, forming a new C-C bond.[7] The final steps involve a syn-β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of H-Br (neutralized by the base) to regenerate the Pd(0) catalyst.[7][12] The regioselectivity of the insertion is governed by both steric and electronic factors.[13]

Diagram: Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle for the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of Methyl 4-vinylbenzoate [14]

-

Setup: In a Schlenk tube, combine methyl 4-bromobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(OAc)₂ (0.01 mmol).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

-

Reagent Addition: Add styrene (1.5 mmol) and a solvent mixture of DMF (3 mL) and water (3 mL) via syringe.

-

Reaction: Heat the mixture to 80°C and stir for 4 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to afford the product.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is unique in its typical use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[16][17]

Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromobenzoate to Pd(0) occurs, similar to the Suzuki and Heck reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium. Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.[16]

Data Presentation: Sonogashira Coupling of Bromobenzoates

| Entry | Bromobenzoate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 4-bromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 94 |

| 2 | Ethyl 3-bromobenzoate | 1-Heptyne | Pd(OAc)₂/XPhos (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 91 |

| 3 | Methyl 4-bromobenzoate | Trimethylsilylacetylene | Pd(t-Bu₃P)₂ (1) | - | TBAF | THF | RT | 89 |

Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate [15]

-

Setup: A Schlenk flask is charged with methyl 4-bromobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Reagent Addition: Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added, followed by phenylacetylene (1.1 mmol).

-

Reaction: The mixture is stirred at 65°C for 8 hours.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (Hexane/Ethyl Acetate) to give the desired aryl alkyne.

Organometallic Transformations

Beyond palladium catalysis, the C-Br bond of bromobenzoates is susceptible to classic organometallic transformations, enabling their use as precursors to nucleophilic aryl species.

The reaction of a bromobenzoate with magnesium metal in an anhydrous ether solvent can generate the corresponding Grignard reagent (an organomagnesium halide).[18] This transformation inverts the polarity of the aryl carbon, turning it from an electrophilic site into a potent nucleophile.

Causality and Challenges: The formation requires scrupulously anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[18] A key challenge when working with bromobenzoates is the chemoselectivity; the ester group is itself an electrophile that can react with the newly formed Grignard reagent. This can be mitigated by using low temperatures and sterically hindered esters (e.g., tert-butyl bromobenzoate), or by performing the reaction in the presence of a desired external electrophile to trap the Grignard reagent as it forms.[19]

Experimental Protocol: Formation and Trapping of a Grignard Reagent [20][21]

-

Setup: All glassware must be rigorously oven- or flame-dried. To a flask containing magnesium turnings (1.2 mmol) under argon, add a small crystal of iodine (as an initiator).

-

Initiation: Add a small portion (approx. 10%) of a solution of tert-butyl 4-bromobenzoate (1.0 mmol) in anhydrous THF (5 mL) to the magnesium. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and bubble formation.[21]

-

Addition: Once initiated, add the remaining bromobenzoate solution dropwise at a rate that maintains a gentle reflux.

-

Trapping: After the addition is complete, cool the resulting gray, cloudy solution to 0°C. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in THF.

-

Quench and Workup: After stirring for 1 hour, quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry, and purify by chromatography.

Lithium-halogen exchange is an exceptionally fast and efficient method for generating aryllithium species from aryl bromides.[22][23] The reaction typically involves treating the bromobenzoate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (-78°C or lower).[22]

Mechanistic Insight: The exchange is a reversible equilibrium process that favors the formation of the more stable organolithium species.[24] Since the negative charge is more stable on an sp²-hybridized carbon than an sp³-hybridized carbon, the equilibrium between an aryl bromide and an alkyllithium strongly favors the aryllithium and the alkyl bromide.[24] The reaction is believed to proceed through an "ate-complex" intermediate.[22] Its speed is a major advantage, as it can often be performed faster than competing side reactions, such as nucleophilic attack on the ester.[22]

Diagram: Lithium-Halogen Exchange Workflow

Caption: General workflow for lithium-halogen exchange.

The Benzoate Moiety: A Handle for Sequential Functionalization

The ester group of a bromobenzoate is not merely a passive spectator. Its reactivity provides a second dimension for synthetic planning, allowing for powerful, sequential functionalization strategies. Once the C-Br bond has been used to construct the core carbon skeleton, the ester can be transformed into a variety of other functional groups.

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily converts the ester to the corresponding bromobenzoic acid .[25][26] This is a common step in pharmaceutical synthesis where a carboxylic acid is required for biological activity or for further coupling reactions (e.g., amide bond formation).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a benzyl alcohol . This transformation provides access to a different class of intermediates and products.

-

Amidation: Direct reaction with amines, often facilitated by activating agents or through conversion to an acyl chloride, yields benzamides . This is a fundamental transformation in medicinal chemistry.

This orthogonality is a key tenet of modern synthetic strategy. For example, a Suzuki coupling can be performed to build a biphenyl system, followed by hydrolysis of the ester to yield a biphenyl carboxylic acid, a common motif in pharmaceuticals like Valsartan.[27][28][29]

Application in Complex Molecule Synthesis: The Case of Valsartan

The strategic importance of bromobenzoates is well illustrated in synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat hypertension.[29] Many syntheses of Valsartan or its key biphenyl intermediates rely on a Suzuki or Negishi coupling to form the central biphenyl core.[28][29]

A typical retrosynthetic analysis breaks Valsartan down into two key fragments. One fragment is derived from L-valine, and the other is a substituted biphenyl tetrazole. The biphenyl structure is commonly constructed by coupling a bromobenzoate derivative (or a related bromo-precursor) with an appropriate boronic acid or organozinc reagent.[29] For instance, a key step involves the coupling of a derivative like methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate with a metalated phenyltetrazole species.[29] This highlights the bromobenzoate framework's ability to carry complex functionality through demanding cross-coupling conditions, solidifying its role as a power tool in drug development.

Conclusion and Future Outlook

Bromobenzoates are far more than simple aromatic halides. Their dual reactivity, combining the versatility of the C-Br bond for modern cross-coupling with the classical transformations of the ester group, provides a robust platform for complex molecular design. The principles of chemoselectivity and orthogonality are expertly demonstrated through their application, enabling chemists to build intricate structures in a planned, step-wise fashion. As catalysis continues to evolve with new ligands, milder reaction conditions, and novel activation methods like photoredox catalysis, the strategic importance of reliable and versatile building blocks like bromobenzoates will only continue to grow. They will undoubtedly remain central to innovation in both academic research and industrial-scale synthesis for the foreseeable future.

References

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: lithium halogen exchange #1 revised Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

-

Title: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]

-

Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

- Title: A process for the synthesis of valsartan - Google Patents Source: Google Patents URL

-